molecular formula C26H28N4O5S B11653734 (6Z)-2-ethyl-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-ethyl-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11653734
M. Wt: 508.6 g/mol
InChI Key: JGQQYZMTNUXFBN-UCXLZHGVSA-N
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Description

(6Z)-2-ETHYL-5-IMINO-6-[(3-METHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its intricate structure, which includes multiple functional groups such as imino, methoxy, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-ETHYL-5-IMINO-6-[(3-METHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves a multi-step process. The initial step often includes the preparation of the core thiadiazolo[3,2-a]pyrimidine structure, followed by the introduction of the various substituents through a series of reactions such as alkylation, etherification, and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-ETHYL-5-IMINO-6-[(3-METHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkoxides). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.

Scientific Research Applications

(6Z)-2-ETHYL-5-IMINO-6-[(3-METHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on specific biological pathways.

    Medicine: Research explores its potential as a drug candidate for treating various diseases, owing to its unique chemical structure and biological activity.

    Industry: It finds applications in the development of new materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of (6Z)-2-ETHYL-5-IMINO-6-[(3-METHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved, providing insights into its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6Z)-2-ETHYL-5-IMINO-6-[(3-METHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart from similar compounds is its unique combination of functional groups and its complex structure. This uniqueness contributes to its diverse range of applications and its potential as a versatile compound in scientific research.

Properties

Molecular Formula

C26H28N4O5S

Molecular Weight

508.6 g/mol

IUPAC Name

(6Z)-2-ethyl-5-imino-6-[[3-methoxy-4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H28N4O5S/c1-4-23-29-30-24(27)20(25(31)28-26(30)36-23)15-18-7-10-21(22(16-18)32-3)35-14-12-33-11-13-34-19-8-5-17(2)6-9-19/h5-10,15-16,27H,4,11-14H2,1-3H3/b20-15-,27-24?

InChI Key

JGQQYZMTNUXFBN-UCXLZHGVSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOCCOC4=CC=C(C=C4)C)OC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOCCOC4=CC=C(C=C4)C)OC)C(=O)N=C2S1

Origin of Product

United States

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